(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
Overview
Description
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl bromide and ethyl iodide, respectively.
Tosylation: The hydroxyl group on the pyrrolidine ring is tosylated using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols)
Reduction: Lithium aluminum hydride, diethyl ether
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Substitution: Formation of new compounds with different functional groups replacing the tosyl group.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-1-Benzyl 2-methyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
- (2R,4R)-1-Benzyl 2-ethyl 4-(methanesulfonyloxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWIBONSIXXNGR-UYAOXDASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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